molecular formula C14H19N B14692935 N-(2-Ethyl-2-hexenylidene)aniline CAS No. 35331-89-6

N-(2-Ethyl-2-hexenylidene)aniline

Cat. No.: B14692935
CAS No.: 35331-89-6
M. Wt: 201.31 g/mol
InChI Key: BMPCRYKECZQJOG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-(2-Ethyl-2-hexenylidene)aniline (CAS: 68258-67-3) is a Schiff base derivative with the molecular formula C₁₄H₂₁N and a molecular weight of 203.32 g/mol . The compound features an aniline group bonded to a 2-ethyl-2-hexenylidene moiety, forming a conjugated imine (-C=N-) structure.

Industrial Relevance
The compound is commercially available as an industrial-grade chemical, primarily used as an intermediate in organic synthesis. Its structure suggests utility in dye manufacturing, polymer stabilizers, or ligand frameworks for metal complexes .

Properties

CAS No.

35331-89-6

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2-ethyl-N-phenylhex-2-en-1-imine

InChI

InChI=1S/C14H19N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-12H,3-5H2,1-2H3

InChI Key

BMPCRYKECZQJOG-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(CC)C=NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-2-hexenylidene)aniline typically involves the condensation of aniline with 2-ethyl-2-hexenal. The reaction is usually carried out under mild conditions, often at room temperature, and in the presence of an acid catalyst to facilitate the formation of the Schiff base. The reaction can be represented as follows:

[ \text{Aniline} + \text{2-Ethyl-2-hexenal} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of acid catalysts, such as sulfuric acid or hydrochloric acid, is common to ensure the efficient formation of the Schiff base.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-2-hexenylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction of the Schiff base can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original Schiff base.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Ethyl-2-hexenylidene)aniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-2-hexenylidene)aniline involves its ability to form stable complexes with metal ions. The nitrogen atom in the Schiff base can coordinate with metal ions, leading to the formation of metal-ligand complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or antimicrobial effects, depending on the metal ion involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with N-(2-Ethyl-2-hexenylidene)aniline, differing in substituents or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 68258-67-3 C₁₄H₂₁N 203.32 Schiff base with ethyl-hexenylidene chain; conjugated imine group
N-[(1E)-3-phenylprop-2-en-1-ylidene]aniline 953-21-9 C₁₅H₁₃N 207.27 Schiff base with cinnamylidene group; extended π-conjugation
N-(2-methylhexan-2-yl)aniline - C₁₃H₂₁N 191.31 Branched alkyl substituent; synthesized via ketone-aniline condensation
N-(2-(thiophen-2-yl)ethyl)aniline 1120351-34-9 C₁₂H₁₃NS 203.31 Thiophene-containing substituent; sulfur enhances electronic diversity
N-ethyl-N-(2-hydroxyethyl)aniline 92-50-2 C₁₀H₁₅NO 165.24 Hydroxyethyl and ethyl groups; polar, higher solubility in aqueous media

Key Differences and Implications

Electronic Properties
  • This compound : The conjugated imine group enables electron delocalization, making it suitable for applications requiring charge transfer, such as optoelectronic materials .
  • N-[(1E)-3-phenylprop-2-en-1-ylidene]aniline : The cinnamylidene group introduces additional aromaticity, enhancing UV absorption properties compared to the target compound .
Physical Properties
  • Hydrophobicity : The ethyl-hexenylidene chain in the target compound imparts moderate hydrophobicity, whereas hydroxyethyl derivatives (e.g., N-ethyl-N-(2-hydroxyethyl)aniline) exhibit higher polarity and water solubility .
  • Thermal Stability : Schiff bases like this compound are prone to hydrolysis under acidic conditions, while alkyl-substituted analogs (e.g., N-(2-methylhexan-2-yl)aniline) demonstrate greater stability .

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